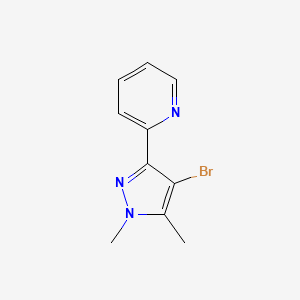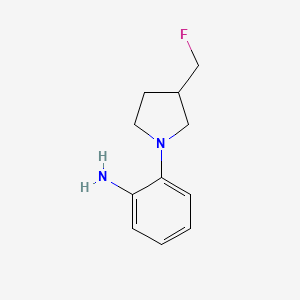
2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline
Overview
Description
2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline, also known as FMPA, is a synthetic chemical compound that is widely used in scientific research for its unique properties. It is a fluorinated analog of the naturally occurring compound pyrrolidine and has been used in many different applications, including as a catalyst in organic synthesis, as a reagent in peptide synthesis, and as a ligand for the formation of coordination complexes. FMPA has also been used in a variety of biochemical and physiological studies due to its ability to interact with proteins and other molecules in a specific and selective manner.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline, is widely utilized in drug discovery due to its versatility and the ability to enhance the pharmacokinetic profile of pharmaceutical compounds . The presence of the fluoromethyl group can influence the biological activity and metabolic stability of the compound, making it a valuable scaffold for developing new medications with improved efficacy and safety profiles.
Selective Androgen Receptor Modulators (SARMs)
Compounds containing the pyrrolidine ring have been synthesized as SARMs, which are used to treat conditions like muscle wasting and osteoporosis . The structural optimization of these compounds, including the introduction of the fluoromethyl group, can lead to selective androgen receptor modulators with a better safety profile compared to traditional anabolic steroids.
Antiviral Agents
Derivatives of pyrrolidine have shown potential as antiviral agents. The modification of the pyrrolidine ring with various substituents, such as the fluoromethyl group, can result in compounds with inhibitory activity against a range of viruses, offering a pathway for the development of new antiviral drugs .
Anticancer Research
The pyrrolidine scaffold is also explored for its anticancer properties. The introduction of specific functional groups, including fluoromethyl, can lead to compounds with cytotoxic activity against cancer cells. This makes it a promising candidate for the synthesis of novel anticancer agents .
Antioxidant Development
Pyrrolidine derivatives have been associated with antioxidant properties. The incorporation of the fluoromethyl group into the pyrrolidine ring might enhance these properties, leading to the development of antioxidants that could protect cells from oxidative stress-related damage .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the creation of enantioselective compounds, which are crucial in the pharmaceutical industry. The fluoromethyl group can influence the spatial orientation of substituents, affecting the binding mode to enantioselective proteins and thus the biological profile of drug candidates .
Future Directions
While specific future directions for “2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline” are not provided in the search results, it’s known that indole derivatives, which include pyrrolidine derivatives, have diverse biological activities and immense potential to be explored for new therapeutic possibilities .
properties
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-7-9-5-6-14(8-9)11-4-2-1-3-10(11)13/h1-4,9H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSVAYRPPWSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



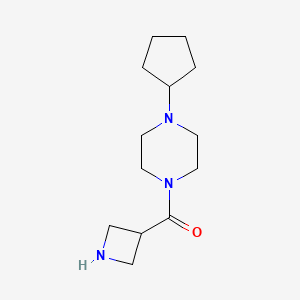
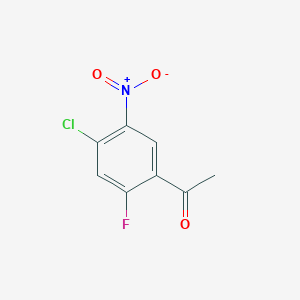
![2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol](/img/structure/B1489161.png)


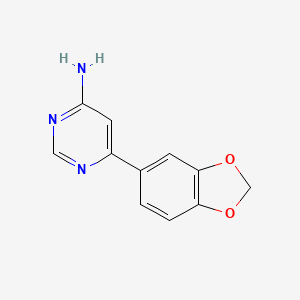
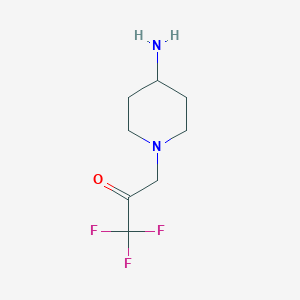



![Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1489175.png)

